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Introduction

Dibenzoylmethane (DBM), a β-diketone with the chemical formula (C₆H₅CO)₂CH₂, is a

compound of significant interest in various scientific fields, including organic synthesis,

coordination chemistry, and materials science.[1] Notably, DBM serves as a crucial building

block and is recognized for its role as a UV absorber.[1][2] A key characteristic of

dibenzoylmethane is its existence in a dynamic equilibrium between its keto and enol

tautomers in solution. The enol form is generally more stable due to the formation of a six-

membered ring through intramolecular hydrogen bonding.[1] This technical guide provides an

in-depth overview of the spectroscopic data for dibenzoylmethane, including ¹H NMR, ¹³C

NMR, IR, and UV-Vis data, along with detailed experimental protocols.

Spectroscopic Data
The following sections present the key spectroscopic data for dibenzoylmethane in structured

tables for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the tautomeric equilibrium of

dibenzoylmethane. The chemical shifts (δ) are reported in parts per million (ppm).
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Tautomer Assignment
Chemical
Shift (δ)
(ppm)

Multiplicity Integration Solvent

Enol OH ~17.0 s (broad) 1H CDCl₃

CH (enol) ~6.8 s 1H CDCl₃

Ar-H 7.4 - 8.0 m 10H CDCl₃

Keto CH₂ ~4.8 s 2H CDCl₃

Ar-H 7.4 - 8.0 m 10H CDCl₃

Note: The

signals for

the aromatic

protons of

both

tautomers

often overlap.

The exact

chemical

shifts can

vary

depending on

the solvent

and

concentration

.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of

dibenzoylmethane.
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Tautomer Assignment
Chemical Shift (δ)
(ppm)

Solvent

Enol C=O ~185 CDCl₃

C-Ar (quaternary) ~135 CDCl₃

C-Ar (CH) 127 - 133 CDCl₃

CH (enol) ~93 CDCl₃

Keto C=O ~200 CDCl₃

C-Ar (quaternary) ~137 CDCl₃

C-Ar (CH) 128 - 134 CDCl₃

CH₂ ~55 CDCl₃

Note: The aromatic

region will show

multiple signals

corresponding to the

different carbon

environments in the

phenyl rings.[1] The

signal for the enolic

carbon has been

reported at δ 155.5

ppm in DMSO.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in dibenzoylmethane. The

main absorption bands are presented below.
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Wavenumber (cm⁻¹) Assignment

~3420 O-H stretch (enol)

~1630 C=O stretch (keto)

1500 - 1600 C=C aromatic and enol C=C stretches

1300 - 1500 C-H bends

680 - 900 Aromatic C-H out-of-plane bends

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly relevant for its application as a UV absorber.

Compound λmax (nm)
Molar Extinction
Coefficient (ε)
(M⁻¹cm⁻¹)

Solvent

Dibenzoylmethane ~343 - 350
Data not readily

available
Ethanol

The enol form is

responsible for the

strong absorption in

the UVA range.[3] The

keto form has a

principal absorption

band in the UVC

region around 260

nm.[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)
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This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of

dibenzoylmethane.[1]

1. Sample Preparation:

Accurately weigh approximately 10-20 mg of dibenzoylmethane.[1]

Transfer the solid to a clean, dry NMR tube.[1]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

Securely cap the NMR tube and vortex or gently agitate until the sample is completely

dissolved.[1]

If any particulate matter is visible, filter the solution through a small plug of glass wool into a

clean NMR tube.[1]

2. Instrument Setup and ¹H NMR Acquisition:

Insert the NMR tube into the spinner turbine and place it in the spectrometer.[1]

Lock onto the deuterium signal of the solvent and perform shimming to optimize the

magnetic field homogeneity.[1]

¹H Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').[1]

Number of Scans (ns): 8 to 16 scans.[1]

Relaxation Delay (d1): 1-2 seconds.[1]

Acquisition Time (aq): 3-4 seconds.[1]

Spectral Width (sw): Approximately 16 ppm, centered around 8 ppm.[1]

3. Instrument Setup and ¹³C NMR Acquisition:

Tune the probe for the ¹³C frequency.[1]
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¹³C Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').[1]

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration.[1]

Relaxation Delay (d1): 2 seconds.[1]

Acquisition Time (aq): 1-2 seconds.[1]

Spectral Width (sw): Approximately 220 ppm, centered around 110 ppm.[1]

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

Correct the phase and baseline of the spectrum.[1]

Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26

ppm for ¹H and 77.16 ppm for ¹³C.[1]

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the keto and

enol forms.[1]

IR Spectroscopy

This protocol describes the general procedure for obtaining an IR spectrum of solid

dibenzoylmethane.

1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of dibenzoylmethane with approximately 100-200 mg of dry

potassium bromide (KBr) in an agate mortar.

Transfer the finely ground powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.
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2. Instrument Setup and Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

This protocol provides a general method for obtaining the UV-Vis absorption spectrum of

dibenzoylmethane in solution.

1. Sample Preparation:

Prepare a stock solution of dibenzoylmethane of a known concentration in a suitable UV-

transparent solvent (e.g., ethanol).

From the stock solution, prepare a series of dilutions to find a concentration that gives a

maximum absorbance in the range of 0.5 to 1.5.

2. Instrument Setup and Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow it to warm up.

Fill a clean quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and measure the baseline over the desired

wavelength range (e.g., 200-500 nm).

Rinse the cuvette with the sample solution and then fill it with the sample solution.

Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum.

The instrument software will display the absorbance as a function of wavelength.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as dibenzoylmethane.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Weigh Compound
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Transfer to Container

NMR (1H, 13C) IR UV-Vis

Process Raw Data

Assign Signals

Structural Elucidation

Click to download full resolution via product page
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Spectroscopic and Chromatographic Analysis of
Dibenzoylmethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8210364#spectroscopic-data-for-dibenzoylmethane-
1h-nmr-13c-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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